
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a chemical compound that is commonly used in scientific research. This compound has been shown to have potential as a therapeutic agent due to its ability to interact with various biological targets. In
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is not fully understood. However, it is thought to work by inhibiting various biological targets. For example, it has been shown to inhibit the activity of several kinases, including AKT and ERK. It has also been shown to inhibit the activity of proteases, such as cathepsin B and cathepsin L.
Biochemical and Physiological Effects:
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit inflammation by reducing the production of various cytokines. In addition, it has been shown to inhibit the replication of several viruses, including HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide in lab experiments is its broad range of biological activity. This compound has been shown to interact with a variety of biological targets, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for research on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide. One direction is to further explore its potential as a therapeutic agent. This compound has shown promise as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent, and further research could lead to the development of new treatments for these conditions. Another direction is to study the mechanism of action of this compound in more detail. Understanding how it interacts with various biological targets could lead to the development of more targeted therapies. Finally, future research could focus on developing new derivatives of this compound with improved activity and reduced toxicity.
Métodos De Síntesis
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide involves several steps. The first step involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile. The second step involves the reaction of this intermediate with 3-fluorobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have activity against a variety of biological targets, including kinases, proteases, and receptors. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-21-16-8-7-15(11-12(16)6-9-17(21)22)20-18(23)13-4-3-5-14(19)10-13/h3-5,7-8,10-11H,2,6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWGAIFLFYAUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

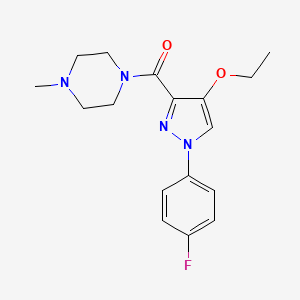



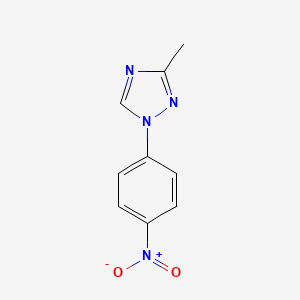
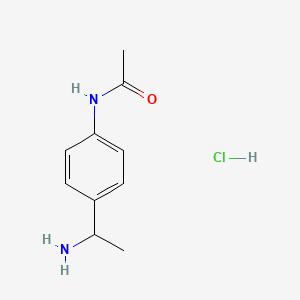


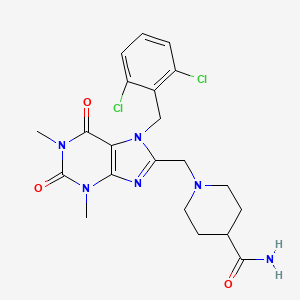
![7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2905712.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2905714.png)
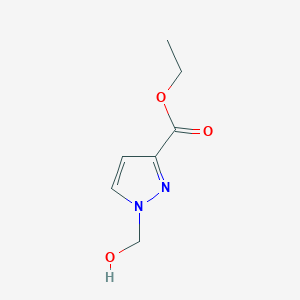
![N-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2905718.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2905719.png)